Amarogentin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-diabetic Properties

Studies suggest that Amarogentin may possess anti-diabetic properties. In vitro and in vivo models, Amarogentin has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose uptake in muscle cells []. Additionally, research indicates Amarogentin may help protect against diabetic complications by reducing oxidative stress and inflammation [].

Liver Protective Effects

Research suggests Amarogentin may offer protection against liver damage. Studies have shown that Amarogentin can reduce inflammation, suppress fibrosis (scarring), and promote liver cell regeneration in animal models of liver injury [, ]. These findings suggest Amarogentin may be a potential therapeutic candidate for liver diseases like non-alcoholic fatty liver disease (NAFLD) and cirrhosis.

Anti-cancer Properties

Preliminary research suggests that Amarogentin may have anti-cancer properties. Studies have shown that Amarogentin can induce cell death in various cancer cell lines and suppress tumor growth in animal models [, ]. However, further research is needed to determine the effectiveness and safety of Amarogentin in cancer treatment.

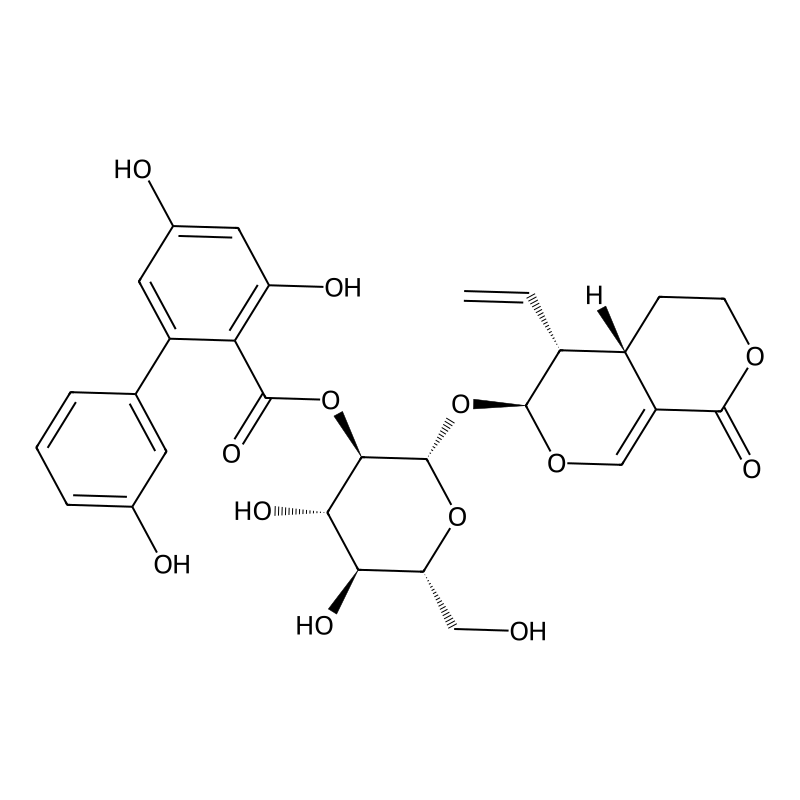

Amarogentin is a naturally occurring secoiridoid glycoside predominantly found in the plant genera Swertia and Gentiana. It is recognized for its intense bitterness, which is approximately 5000 times greater than that of sucrose, making it one of the most bitter compounds known . The chemical structure of amarogentin includes a biphenolic acid ester of gentiopicroside, contributing to its unique properties . Historically, extracts containing amarogentin have been utilized in traditional medicine, particularly in Ayurvedic practices, due to their potential health benefits .

Research suggests that amarogentin exerts its effects through various mechanisms, including:

- Bitter taste receptor activation: Amarogentin binds to taste receptor cells on the tongue, triggering the perception of bitterness. This bitterness may stimulate digestive secretions and bile flow [].

- AMP-activated protein kinase (AMPK) activation: AMPK is an enzyme involved in regulating cellular energy metabolism. Studies show that amarogentin can activate AMPK, potentially affecting glucose and fat metabolism.

- Antioxidant activity: Amarogentin may act as an antioxidant, helping to protect cells from damage caused by free radicals.

Amarogentin exhibits a range of biological activities. Notably, it has demonstrated anti-inflammatory properties by selectively inhibiting cyclooxygenase-2, which plays a crucial role in inflammation and pain pathways. This selective inhibition may provide therapeutic benefits in conditions such as cancer and leishmaniasis . Furthermore, studies have shown that amarogentin enhances antioxidant enzyme activities, including superoxide dismutase and catalase, thereby protecting cells from oxidative stress . Its ability to mitigate oxidative damage has been confirmed through experiments involving hydrogen peroxide-induced cellular injury in neuronal cells .

The synthesis of amarogentin can occur through natural extraction from plants or via synthetic organic chemistry. Natural extraction typically involves solvent extraction techniques from plant materials rich in amarogentin. Synthetic methods may utilize various organic reactions to construct the secoiridoid framework and introduce specific functional groups characteristic of amarogentin. One approach involves the synthesis of key intermediates followed by coupling reactions to form the final compound .

Amarogentin has several applications primarily in pharmacology and food science. Its strong bitterness makes it a candidate for use as a flavoring agent in food products. In medicine, its anti-inflammatory and antioxidant properties position it as a potential therapeutic agent for treating inflammatory diseases and conditions associated with oxidative stress. Additionally, it is being explored for its role in enhancing the efficacy of certain drugs through modulation of taste receptors .

Research has focused on the interaction of amarogentin with various biological targets. Notably, studies have shown that amarogentin binds effectively to cyclooxygenase-2 with a significant binding free energy profile (-52.35 KCal/mol), indicating its potential as a selective inhibitor compared to other compounds . Furthermore, interaction studies involving cellular models have highlighted its protective effects against oxidative stress and cellular damage induced by reactive oxygen species .

Amarogentin shares structural similarities with several other secoiridoid glycosides and compounds known for their bitterness and biological activities. Here are some similar compounds:

| Compound | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Gentiopicroside | Gentiana lutea | Anti-inflammatory, hepatoprotective | Precursor to amarogentin |

| Swertiamarin | Swertia chirayita | Antimicrobial, anti-inflammatory | Exhibits lower bitterness than amarogentin |

| Loganic acid | Gentiana species | Antioxidant | Less bitter but shares similar functions |

| Oleuropein | Olive leaves | Antioxidant, anti-inflammatory | Known for cardiovascular benefits |

Amarogentin's uniqueness lies in its exceptionally high bitterness level and specific selective inhibition of cyclooxygenase-2 compared to these other compounds. Its distinct structural characteristics contribute to its potent biological activities and therapeutic potential.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Yen TL, Lu WJ, Lien LM, Thomas PA, Lee TY, Chiu HC, Sheu JR, Lin KH. Amarogentin, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways. Biomed Res Int. 2014;2014:728019. doi: 10.1155/2014/728019. Epub 2014 Apr 29. PubMed PMID: 24868545; PubMed Central PMCID: PMC4020542.

3: Shukla S, Bafna K, Sundar D, Thorat SS. The bitter barricading of prostaglandin biosynthesis pathway: understanding the molecular mechanism of selective cyclooxygenase-2 inhibition by amarogentin, a secoiridoid glycoside from Swertia chirayita. PLoS One. 2014 Mar 6;9(6):e90637. doi: 10.1371/journal.pone.0090637. eCollection 2014. PubMed PMID: 24603686; PubMed Central PMCID: PMC3946170.

4: Sur S, Pal D, Banerjee K, Mandal S, Das A, Roy A, Panda CK. Amarogentin regulates self renewal pathways to restrict liver carcinogenesis in experimental mouse model. Mol Carcinog. 2016 Jul;55(7):1138-49. doi: 10.1002/mc.22356. Epub 2015 Jul 8. PubMed PMID: 26154024.

5: Niu HS, Chao PC, Ku PM, Niu CS, Lee KS, Cheng JT. Amarogentin ameliorates diabetic disorders in animal models. Naunyn Schmiedebergs Arch Pharmacol. 2016 Nov;389(11):1215-1223. Epub 2016 Aug 3. PubMed PMID: 27485449.

6: Pal D, Sur S, Mandal S, Das A, Roy A, Das S, Panda CK. Prevention of liver carcinogenesis by amarogentin through modulation of G1/S cell cycle check point and induction of apoptosis. Carcinogenesis. 2012 Dec;33(12):2424-31. doi: 10.1093/carcin/bgs276. Epub 2012 Sep 4. PubMed PMID: 22948180.

7: Zhao JG, Zhang L, Xiang XJ, Yu F, Ye WL, Wu DP, Wang JF, Xiong JP. Amarogentin secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway. J BUON. 2016 May-Jun;21(3):609-17. Erratum in: J BUON. 2016 Sept-Oct;21(5):1332. PubMed PMID: 27569081.

8: Zhao JG, Zhang L, Xiang XJ, Yu F, Yu F, Ye WL, Wu DP, Wang JF, Xiong JP. Erratum: Amarogentin secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway. J BUON. 2016 Sept-Oct;21(5):1332. PubMed PMID: 27837645.

9: Medda S, Mukhopadhyay S, Basu MK. Evaluation of the in-vivo activity and toxicity of amarogentin, an antileishmanial agent, in both liposomal and niosomal forms. J Antimicrob Chemother. 1999 Dec;44(6):791-4. PubMed PMID: 10590280.

10: Keil M, Härtle B, Guillaume A, Psiorz M. Production of amarogentin in root cultures of Swertia chirata. Planta Med. 2000 Jun;66(5):452-7. PubMed PMID: 10909267.

11: Wölfle U, Elsholz FA, Kersten A, Haarhaus B, Müller WE, Schempp CM. Expression and functional activity of the bitter taste receptors TAS2R1 and TAS2R38 in human keratinocytes. Skin Pharmacol Physiol. 2015;28(3):137-46. doi: 10.1159/000367631. Epub 2015 Jan 7. PubMed PMID: 25573083.

12: Citová I, Ganzera M, Stuppner H, Solich P. Determination of gentisin, isogentisin, and amarogentin in Gentiana lutea L. by capillary electrophoresis. J Sep Sci. 2008 Jan;31(1):195-200. PubMed PMID: 18064621.

13: Padhan JK, Kumar V, Sood H, Singh TR, Chauhan RS. Contents of therapeutic metabolites in Swertia chirayita correlate with the expression profiles of multiple genes in corresponding biosynthesis pathways. Phytochemistry. 2015 Aug;116:38-47. doi: 10.1016/j.phytochem.2015.05.007. Epub 2015 May 28. PubMed PMID: 26028519.

14: Ray S, Majumder HK, Chakravarty AK, Mukhopadhyay S, Gil RR, Cordell GA. Amarogentin, a naturally occurring secoiridoid glycoside and a newly recognized inhibitor of topoisomerase I from Leishmania donovani. J Nat Prod. 1996 Jan;59(1):27-9. PubMed PMID: 8984149.

15: Saha P, Mandal S, Das A, Das S. Amarogentin can reduce hyperproliferation by downregulation of Cox-II and upregulation of apoptosis in mouse skin carcinogenesis model. Cancer Lett. 2006 Dec 8;244(2):252-9. Epub 2006 Mar 6. PubMed PMID: 16517061.